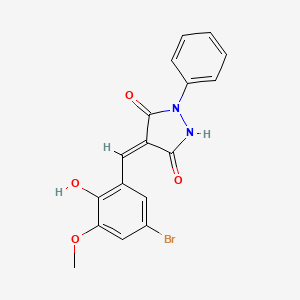![molecular formula C17H16N2O5S B6119080 methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and has a unique chemical structure that makes it an attractive candidate for further investigation. In
作用機序
The mechanism of action of methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce cell death by activating apoptosis pathways.
Biochemical and Physiological Effects:
Methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate has been shown to exhibit cytotoxicity against various cancer cell lines in vitro. It has also been shown to inhibit tumor growth in animal models. However, the compound's effects on normal cells and tissues are not well studied, and further research is needed to determine its potential toxicity and side effects.
実験室実験の利点と制限
One advantage of using methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate in lab experiments is its unique chemical structure, which can be used to synthesize novel compounds with potential applications in various fields. However, the compound's low solubility in water and other common solvents can make it challenging to work with in certain experimental setups. Its potential toxicity and side effects also need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate. One direction is to further investigate its potential as an anticancer agent and to determine its mechanism of action. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, further studies are needed to determine the compound's toxicity and side effects and to optimize its synthesis and purification methods.
合成法
The synthesis of methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate involves the reaction of 4-nitrophenylacrylic acid with 4,5-dimethylthiophene-2-carboxylic acid in the presence of thionyl chloride and methanol. The reaction yields the desired compound, which can be purified using chromatographic techniques. The purity and yield of the compound can be optimized by varying the reaction conditions and purification methods.
科学的研究の応用
Methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate has potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In material science, it can be used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it can be used as a precursor for the synthesis of other thiophene derivatives.
特性
IUPAC Name |
methyl 4,5-dimethyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-10-11(2)25-16(15(10)17(21)24-3)18-14(20)9-6-12-4-7-13(8-5-12)19(22)23/h4-9H,1-3H3,(H,18,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUGTRWGHLIOCR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)
![2-bromo-4-({[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6119011.png)
![2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6119099.png)
